molecular formula C11H22N2O B1434541 2-(4-Isopropylpiperazin-1-yl)-2-methylpropanal CAS No. 1788041-45-1

2-(4-Isopropylpiperazin-1-yl)-2-methylpropanal

Cat. No.: B1434541
CAS No.: 1788041-45-1
M. Wt: 198.31 g/mol
InChI Key: HDTWNTNSCQKWFW-UHFFFAOYSA-N
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Description

2-(4-Isopropylpiperazin-1-yl)-2-methylpropanal is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities, including antimicrobial, antipsychotic, and anti-inflammatory properties. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylpiperazin-1-yl)-2-methylpropanal typically involves the reaction of 4-isopropylpiperazine with 2-methylpropanal. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylpiperazin-1-yl)-2-methylpropanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: 2-(4-Isopropylpiperazin-1-yl)-2-methylpropanoic acid.

    Reduction: 2-(4-Isopropylpiperazin-1-yl)-2-methylpropanol.

    Substitution: Various substituted piperazine derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Isopropylpiperazin-1-yl)-2-methylpropanal has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antipsychotic properties.

    Medicine: Investigated for its potential use in the treatment of various diseases, including infections and neurological disorders.

    Industry: Used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Isopropylpiperazin-1-yl)-2-methylpropanal involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity. This interaction can lead to various therapeutic effects, such as antipsychotic or antimicrobial activity. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    4-Isopropylpiperazine: A simpler piperazine derivative with similar pharmacological properties.

    2-Methylpropanal: An aldehyde that serves as a precursor in the synthesis of 2-(4-Isopropylpiperazin-1-yl)-2-methylpropanal.

    2-(4-Methylpiperazin-1-yl)-2-methylpropanal: A closely related compound with a methyl group instead of an isopropyl group on the piperazine ring.

Uniqueness

This compound is unique due to the presence of both the isopropyl group on the piperazine ring and the aldehyde group. This combination of functional groups provides the compound with distinct chemical reactivity and potential therapeutic applications compared to other piperazine derivatives.

Properties

IUPAC Name

2-methyl-2-(4-propan-2-ylpiperazin-1-yl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-10(2)12-5-7-13(8-6-12)11(3,4)9-14/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTWNTNSCQKWFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C(C)(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501196477
Record name 1-Piperazineacetaldehyde, α,α-dimethyl-4-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501196477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788041-45-1
Record name 1-Piperazineacetaldehyde, α,α-dimethyl-4-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788041-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazineacetaldehyde, α,α-dimethyl-4-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501196477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Isopropylpiperazin-1-yl)-2-methylpropanal
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